molecular formula C18H19ClN2O3S B259084 N-(4-chlorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-(4-chlorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B259084
M. Wt: 378.9 g/mol
InChI Key: BQHQSVHEKKUNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-690,550 belongs to a class of compounds known as Janus kinase inhibitors, which have been shown to be effective in the treatment of a variety of autoimmune diseases and inflammatory conditions.

Mechanism of Action

CP-690,550 works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways that lead to inflammation. By inhibiting these enzymes, CP-690,550 is able to reduce inflammation and alleviate the symptoms of autoimmune diseases and inflammatory conditions.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to inhibit the activation of immune cells, such as T cells and B cells. In addition, CP-690,550 has been shown to reduce the infiltration of immune cells into inflamed tissue.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-690,550 is its specificity for Janus kinases, which makes it a useful tool for studying the role of these enzymes in inflammation and autoimmune diseases. However, its potency and selectivity can also be a limitation, as it may not be effective in all cases and may have off-target effects.

Future Directions

There are a number of future directions for research on CP-690,550. One area of interest is the development of new Janus kinase inhibitors with improved potency and selectivity. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with CP-690,550. Finally, there is interest in studying the long-term safety and efficacy of CP-690,550 in patients with autoimmune diseases and inflammatory conditions.

Synthesis Methods

The synthesis of CP-690,550 involves the reaction of 4-chloroaniline with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base, followed by reduction of the resulting nitro compound with palladium on carbon and hydrogen gas. The resulting amine is then reacted with pyrrolidine and benzoyl chloride to yield CP-690,550.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of autoimmune diseases and inflammatory conditions. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

Product Name

N-(4-chlorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Molecular Formula

C18H19ClN2O3S

Molecular Weight

378.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C18H19ClN2O3S/c1-13-4-5-14(18(22)20-16-8-6-15(19)7-9-16)12-17(13)25(23,24)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)

InChI Key

BQHQSVHEKKUNAK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)N3CCCC3

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)N3CCCC3

Origin of Product

United States

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